
Indolizine-1-carbaldehyde
Overview
Description
Indolizine is a nitrogen-containing heterocycle . It has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
Many approaches for the synthesis of indolizines have been developed . Among them, radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . An efficient strategy for the synthesis of indolizine-1-carboxylates through the iodine-catalyzed Ortoleva–King reaction of 2-pyridylacetate with various benzophenones followed by the aldol condensation of pyridinium intermediate has been described .Molecular Structure Analysis
Indolizine is composed of two condensed rings: a pyrrole-type five-membered ring and a pyridine-type six-membered ring .Chemical Reactions Analysis
The synthesis of indolizines is based on classical methodologies such as Scholtz or Chichibabin reactions . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .Scientific Research Applications
Synthesis Methods
- One-Step Synthesis : Indolizine-1-carbaldehydes can be efficiently synthesized from phenylpropiolaldehyde and pyridinium ylides. This method is remarkable for its easy operation under mild conditions and its broad substrate scope (Gao et al., 2016).
- Domino Reaction for Synthesis : A novel one-pot domino reaction enables the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives from alkyl or aryl isocyanides and pyridine-2-carbaldehyde (Ziyaadini et al., 2011).
- Mechanistic Studies in Synthesis : Copper nanoparticles on activated carbon catalyze the synthesis of indolizines from pyridine-2-carbaldehyde derivatives. This process presents a novel pathway involving propargyl amines as intermediates (Albaladejo et al., 2015).
Application in Catalysis and Synthesis
- Catalysis with Copper Nanoparticles : Supported copper nanoparticles catalyze the multicomponent synthesis of indolizines, showcasing the versatility of these nanoparticles in organic synthesis (Albaladejo et al., 2013).
- Formation of Benzo-Fused Indolizines : Using a sequential Sonogashira coupling/intramolecular alkyne-carbonyl metathesis process, benzo-fused indolizines can be synthesized, offering a novel approach to complex molecular structures (Nayak & Kim, 2015).
Photoluminescence and Optical Properties
- Acid-Responsive Photoluminescence : A new class of photoluminescent materials, 6-amino-8-cyanobenzo[1, 2-b]indolizines, exhibit reversible pH-dependent optical properties with a dramatic blue shift in fluorescence emission when protonated (Outlaw et al., 2016).
- Characterization of Optical Properties : The synthesis and characterization of novel 2-acyl 6-arylindolizines reveal their unique optical properties, showing potential in fluorescence applications (Ge et al., 2015).
Medicinal Chemistry and Drug Synthesis
- Indole-3-carbaldehyde Derivatives : Synthesis of indole-3-carbaldehyde semicarbazone derivatives highlights their potential in medicinal chemistry, particularly for their antibacterial activities (Carrasco et al., 2020).
Mechanism of Action
Target of Action
Indolizine-1-carbaldehyde, a derivative of the indolizine class of compounds, is a nitrogen-containing heterocycle Indolizine serves as a precursor for widespread indolizidine alkaloids , which are known to interact with various biological targets.
Mode of Action
Indolizine derivatives have been reported to exhibit a variety of potential biological activities . The interaction of these compounds with their targets often leads to changes at the molecular and cellular levels, which can result in various biological effects.
Biochemical Pathways
Indolizine derivatives are known to be involved in various biological activities . These activities suggest that indolizine derivatives may affect multiple biochemical pathways, leading to downstream effects that contribute to their overall biological activity.
Result of Action
Indolizine derivatives are known to exhibit a variety of potential biological activities . These activities suggest that the action of indolizine derivatives can result in various molecular and cellular effects.
Future Directions
Biochemical Analysis
Biochemical Properties
Indolizine-1-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of indolizidine alkaloids. These alkaloids are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound interacts with various enzymes and proteins, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may influence cellular processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can influence gene expression by acting as a transcriptional regulator, thereby affecting cellular metabolism and function . Studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
properties
IUPAC Name |
indolizine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-7-8-4-6-10-5-2-1-3-9(8)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOORKGMSHWFZSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618586 | |
| Record name | Indolizine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56671-64-8 | |
| Record name | Indolizine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




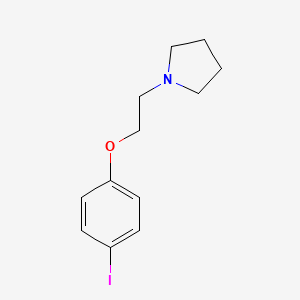
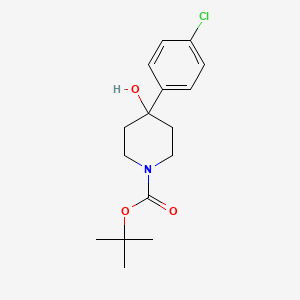



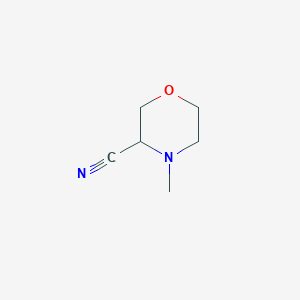


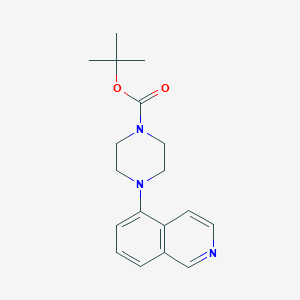
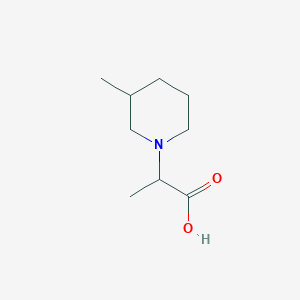
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)

